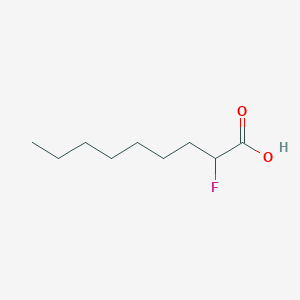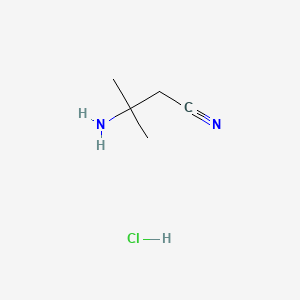![molecular formula C10H16ClN3O2S B13454271 2-chloro-N-(1-{5-[(propan-2-yloxy)methyl]-1,3,4-thiadiazol-2-yl}ethyl)acetamide](/img/structure/B13454271.png)
2-chloro-N-(1-{5-[(propan-2-yloxy)methyl]-1,3,4-thiadiazol-2-yl}ethyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-chloro-N-(1-{5-[(propan-2-yloxy)methyl]-1,3,4-thiadiazol-2-yl}ethyl)acetamide is a chemical compound that belongs to the class of thiadiazoles. Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a chloroacetamide group and a propan-2-yloxy methyl substituent on the thiadiazole ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(1-{5-[(propan-2-yloxy)methyl]-1,3,4-thiadiazol-2-yl}ethyl)acetamide typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of appropriate thiosemicarbazides with carboxylic acids or their derivatives under acidic or basic conditions.
Introduction of the Propan-2-yloxy Methyl Group: This step involves the alkylation of the thiadiazole ring with propan-2-yloxy methyl halides in the presence of a base such as potassium carbonate.
Chloroacetamide Formation: The final step involves the reaction of the substituted thiadiazole with chloroacetyl chloride in the presence of a base like triethylamine to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2-chloro-N-(1-{5-[(propan-2-yloxy)methyl]-1,3,4-thiadiazol-2-yl}ethyl)acetamide can undergo various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The thiadiazole ring can undergo oxidation to form sulfoxides or sulfones, and reduction to form thiols or thioethers.
Hydrolysis: The chloroacetamide group can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide, potassium thiocyanate, and sodium methoxide. Conditions typically involve the use of polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or potassium permanganate, and reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Hydrolysis: Acidic conditions may involve hydrochloric acid or sulfuric acid, while basic conditions may involve sodium hydroxide or potassium hydroxide.
Major Products Formed
Substitution Reactions: Products include various substituted thiadiazoles depending on the nucleophile used.
Oxidation and Reduction: Products include sulfoxides, sulfones, thiols, and thioethers.
Hydrolysis: Products include carboxylic acids and amines.
Applications De Recherche Scientifique
2-chloro-N-(1-{5-[(propan-2-yloxy)methyl]-1,3,4-thiadiazol-2-yl}ethyl)acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.
Industry: Used in the development of new materials and as a precursor in the synthesis of agrochemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 2-chloro-N-(1-{5-[(propan-2-yloxy)methyl]-1,3,4-thiadiazol-2-yl}ethyl)acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. This can lead to various biological effects, such as antimicrobial or anticancer activity. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-chloro-N-(1-{5-[(methoxy)methyl]-1,3,4-thiadiazol-2-yl}ethyl)acetamide
- 2-chloro-N-(1-{5-[(ethoxy)methyl]-1,3,4-thiadiazol-2-yl}ethyl)acetamide
- 2-chloro-N-(1-{5-[(butoxy)methyl]-1,3,4-thiadiazol-2-yl}ethyl)acetamide
Uniqueness
2-chloro-N-(1-{5-[(propan-2-yloxy)methyl]-1,3,4-thiadiazol-2-yl}ethyl)acetamide is unique due to the presence of the propan-2-yloxy methyl group, which can influence its chemical reactivity and biological activity. This substituent can affect the compound’s solubility, stability, and ability to interact with biological targets, making it distinct from other similar compounds.
Propriétés
Formule moléculaire |
C10H16ClN3O2S |
|---|---|
Poids moléculaire |
277.77 g/mol |
Nom IUPAC |
2-chloro-N-[1-[5-(propan-2-yloxymethyl)-1,3,4-thiadiazol-2-yl]ethyl]acetamide |
InChI |
InChI=1S/C10H16ClN3O2S/c1-6(2)16-5-9-13-14-10(17-9)7(3)12-8(15)4-11/h6-7H,4-5H2,1-3H3,(H,12,15) |
Clé InChI |
HHXKFQOHDGLCLI-UHFFFAOYSA-N |
SMILES canonique |
CC(C)OCC1=NN=C(S1)C(C)NC(=O)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Dispiro[3.1.3^{6}.1^{4}]decan-1-one](/img/structure/B13454215.png)



![3-chloro-7-iodo-5H-pyrrolo[3,2-c]pyridazine](/img/structure/B13454244.png)
![1-[4-(2,2,2-Trifluoroethyl)phenyl]ethanone](/img/structure/B13454248.png)

![Benzyl 1-(hydroxymethyl)-5-(4-methylphenyl)-3-azabicyclo[3.1.1]heptane-3-carboxylate](/img/structure/B13454263.png)



